molecular formula C8H11NS B138276 2-Ethyl-5-(methylthio)pyridine CAS No. 149281-49-2

2-Ethyl-5-(methylthio)pyridine

Cat. No. B138276
M. Wt: 153.25 g/mol
InChI Key: WAOVSAVQGMENDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Ethyl-5-(methylthio)pyridine is a derivative of pyridine, which is a basic heterocyclic organic compound . Pyridines are of interest because they are efficiently prepared from simple reagents and are convenient precursors to nicotinic acid, a form of vitamin B3 .


Synthesis Analysis

The synthesis of 2-Ethyl-5-(methylthio)pyridine and its derivatives often involves the condensation of aldehydes in the presence of ammonia . A novel synthesis route to produce 2-methyl-5-ethylpyridine (MEP) from the cyclic acetaldehyde ammonia trimer (AAT) has been explored . The reaction was studied in a semi-batch reactor in the presence of different promoters to adjust the pH of the reaction solution .


Molecular Structure Analysis

The molecular formula of 2-Ethyl-5-(methylthio)pyridine is C8H11N . The molecular weight is 121.1796 . The structure of this compound can be viewed using Java or Javascript .


Chemical Reactions Analysis

The reactions for the synthesis of 2-Ethyl-5-(methylthio)pyridine proceeded with a high degree of selectivity, producing α-methylated pyridines . The reactions were carried out using a simplified bench-top continuous flow setup .


Physical And Chemical Properties Analysis

2-Ethyl-5-(methylthio)pyridine is insoluble in water . It is more dense than water and hence sinks in water . It is a combustible liquid .

Safety And Hazards

2-Ethyl-5-(methylthio)pyridine is considered hazardous . It is harmful if swallowed, toxic in contact with skin or if inhaled, and causes severe skin burns and eye damage . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, and avoid ingestion and inhalation .

Future Directions

There is ongoing research to develop a robust, bench-top method that would regioselectively provide 2-methylpyridines with a high degree of conversion, and in a synthetically useful yield . This research is part of a medicinal chemistry project .

properties

IUPAC Name

2-ethyl-5-methylsulfanylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NS/c1-3-7-4-5-8(10-2)6-9-7/h4-6H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAOVSAVQGMENDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC=C(C=C1)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60598791
Record name 2-Ethyl-5-(methylsulfanyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60598791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Ethyl-5-(methylthio)pyridine

CAS RN

149281-49-2
Record name 2-Ethyl-5-(methylsulfanyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60598791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 5-bromo-2-ethylpyridine (see part (i)) (3.0 g, 16.2 mmol) in dry DMF (4.5 ml) was treated with sodium methanethiolate (1.8 g, 24.3 mmol) and the suspension heated at 100° C. for 3 hours. The cooled mixture was diluted with diethyl ether (200 ml), washed with water (4×100 ml), then dried (MgSO4) and evaporated under reduced pressure. The residue was purified by flash chromatography on silica by elution with dichloromethane. The appropriate fractions were combined and evaporated under reduced pressure. The resulting oil was distilled under reduced pressure (60 mm) at an oven temperature of 150° C. using a Kugelrohr (trade mark) apparatus to give the title compound, (1.4 g).
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
1.8 g
Type
reactant
Reaction Step One
Name
Quantity
4.5 mL
Type
solvent
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.